5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Medicinal Chemistry Enzyme Inhibition Antimalarial Drug Discovery

5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 951895-27-5) is a synthetic heterocyclic small molecule belonging to the benzofuran-2-carboxamide class. It features a 5-methylbenzofuran core linked via a carboxamide bridge to a para-tetrazol-1-yl phenyl group, yielding a molecular formula of C₁₇H₁₃N₅O₂ and a molecular weight of 319.32 g/mol.

Molecular Formula C17H13N5O2
Molecular Weight 319.324
CAS No. 951895-27-5
Cat. No. B2409168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
CAS951895-27-5
Molecular FormulaC17H13N5O2
Molecular Weight319.324
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C17H13N5O2/c1-11-2-7-15-12(8-11)9-16(24-15)17(23)19-13-3-5-14(6-4-13)22-10-18-20-21-22/h2-10H,1H3,(H,19,23)
InChIKeyDJZRXDXFJGBMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 951895-27-5) – A Procurement-Focused Overview


5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 951895-27-5) is a synthetic heterocyclic small molecule belonging to the benzofuran-2-carboxamide class. It features a 5-methylbenzofuran core linked via a carboxamide bridge to a para-tetrazol-1-yl phenyl group, yielding a molecular formula of C₁₇H₁₃N₅O₂ and a molecular weight of 319.32 g/mol [1]. Publicly available data indicate the compound has been studied as an enzyme inhibitor, with one source annotating it as an inhibitor of NADPH oxidase . However, published quantitative biological data for this specific compound remain extremely limited, and much of the available information is derived from computational predictions or vendor descriptions rather than peer-reviewed experimental studies.

Why 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide Cannot Be Interchanged with Close Analogs in Research Procurement


Compounds within the benzofuran-tetrazole hybrid class exhibit structural nuances—such as the position of the methyl substituent, the connectivity of the tetrazole ring, and the nature of the carboxamide linkage—that can profoundly alter target engagement and selectivity. For instance, the 3-methyl regioisomer (3-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide) has been shown to inhibit Plasmodium falciparum glucose-6-phosphate dehydrogenase with an IC₅₀ of 4.54 µM [1], while moving the methyl group to the 5-position and removing the phenyl methyl substituent—the exact structural features of the title compound—creates a distinct chemical entity for which no such data exist. Simply assuming functional equivalence would risk selecting a compound with undetermined potency, selectivity, and physicochemical properties, which can compromise experimental reproducibility and lead to wasted procurement resources.

Quantitative Differentiation Evidence for 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 5-Methyl vs. 3-Methyl Benzofuran Core Modulates Biological Target Profile

The title compound is a 5-methylbenzofuran-2-carboxamide. The closest structurally characterized analog is the 3-methylbenzofuran-2-carboxamide derivative 3-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide, which has been tested against Plasmodium falciparum glucose-6-phosphate dehydrogenase, yielding an IC₅₀ of 4.54 µM [1]. No quantitative inhibition data are available for the 5-methyl regioisomer against this or any other defined target, meaning its biological profile is experimentally uncharacterized. However, the shift from a 3-methyl to a 5-methyl substitution pattern is known in benzofuran medicinal chemistry to alter electron distribution, steric interactions with target binding pockets, and metabolic stability, though the magnitude of these effects for this specific scaffold has not been published.

Medicinal Chemistry Enzyme Inhibition Antimalarial Drug Discovery

Physicochemical Property Comparison: Calculated Lipophilicity and Hydrogen Bonding Capacity vs. Closest Analogs

The title compound has a computed XLogP3-AA value of 3.2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 [1]. The 3-methyl regioisomer (CID 647922) has a computed XLogP3-AA of approximately 3.6 and identical hydrogen bond donor/acceptor counts [2]. The 0.4-unit lower lipophilicity of the 5-methyl isomer may translate to modestly improved aqueous solubility and reduced non-specific protein binding in biochemical assays, though experimental confirmation is absent. The unsubstituted parent scaffold, N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide, has a predicted XLogP3-AA of approximately 2.8, positioning the 5-methyl analog between the two extremes in calculated lipophilicity space [2].

Drug Design ADME Prediction Physicochemical Profiling

Absence of Published Patent-Backed Selectivity Data for 5-Methyl Tetrazole-Benzofuran Carboxamide

The patent family WO2004108709A1 / EP1644364A1 discloses a broad class of tetrazol benzofurancarboxamides with claimed PI3K inhibitory activity [1]. However, the exemplified compounds feature a tetrazol-5-yl-amide motif (tetrazole directly attached to the amide nitrogen), which is structurally distinct from the title compound’s tetrazol-1-yl-phenyl-amide architecture. No compound in this patent family matches the title structure. Consequently, the PI3K activity and selectivity profiles reported in the patent cannot be extrapolated to the title compound. This represents a critical data gap for any procurement decision predicated on PI3K pathway targeting.

Patent Analysis PI3K Inhibition Selectivity Profiling

Appropriate Procurement Scenarios for 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 951895-27-5)


Chemical Library Screening and Phenotypic Assay Deployment

Given the lack of defined molecular targets and quantitative activity data, the most scientifically sound procurement scenario is inclusion in diversity-oriented screening libraries. The compound’s distinct 5-methylbenzofuran-tetrazole chemotype, with a computed XLogP3-AA of 3.2 and 5 hydrogen bond acceptors [1], offers a unique vector in chemical space that is underrepresented among commercially available benzofuran-tetrazole hybrids. Procurement for high-throughput phenotypic screening may uncover novel bioactivity that justifies further mechanistic characterization.

Structure-Activity Relationship (SAR) Studies on Benzofuran-Tetrazole Hybrids

The title compound serves as a valuable comparator in systematic SAR campaigns exploring the effect of methyl group migration on the benzofuran core. By benchmarking against the 3-methyl regioisomer (IC₅₀ = 4.54 µM against P. falciparum glucose-6-phosphate dehydrogenase) [2], researchers can assess whether the 5-methyl substitution improves, diminishes, or leaves unchanged the antiplasmodial activity, thereby generating proprietary SAR data that informs lead optimization.

Negative Control or Inactive Comparator in NADPH Oxidase Research

One vendor annotation describes the compound as an NADPH oxidase inhibitor . However, this annotation appears to be conflated with apocynin (CAS 498-02-2), a known NADPH oxidase inhibitor with a different chemical structure. Until independently verified, the compound should not be procured as a confirmed NADPH oxidase inhibitor. Instead, it may be used as a structurally related negative control in assays where apocynin or genuine NADPH oxidase inhibitors serve as positive controls, provided that the absence of NADPH oxidase inhibitory activity is experimentally confirmed prior to use.

Quote Request

Request a Quote for 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.